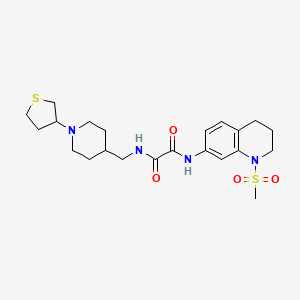

![molecular formula C23H16FN3O B2977382 1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-23-8](/img/structure/B2977382.png)

1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline ring . The molecule also has a fluorophenyl group, a methoxy group, and a phenyl group attached at different positions .

Wissenschaftliche Forschungsanwendungen

Fluorescent Properties and Applications

- Quinoline Derivatives as Fluorophores : Quinoline derivatives, including pyrazoloquinoline structures, are known for their efficient fluorescence. These compounds are used in biochemistry and medicine for studying various biological systems due to their sensitivity and selectivity as DNA fluorophores (Aleksanyan & Hambardzumyan, 2013).

- Reversible Quenching of Fluorescence : Pyrazoloquinoline derivatives show stable fluorescence in organic solvents and aqueous solutions. Their fluorescence, however, can be efficiently quenched in the presence of protic acid, a process that is reversible and of interest for developing organic fluorescent materials for light-emitting devices (Mu et al., 2010).

Photophysical Studies

- Photophysical Behaviors of Azole-Quinoline Based Fluorophores : Synthesized quinoline derivatives containing azole moieties exhibit dual emissions and large Stokes shift patterns. Their emission properties are influenced by solvent polarity, making them valuable for understanding photophysical behaviors in different environments (Padalkar & Sekar, 2014).

Applications in Imaging and Sensors

- Imaging Applications in Mammalian Cells : Certain pyrazoloquinoline derivatives can act as fluorophores, binding with protein molecules. This property is utilized in staining cultured cells, such as HeLa cells, for imaging purposes (Majumdar et al., 2014).

- Versatile Fluorophore for Molecular Sensors : The pyrazoloquinoline chromophore is a key component in the construction of fluorescent molecular sensors. Its integration into fluorophore-spacer-receptor systems is crucial for developing probes and fluoroionophores with enhanced fluorescence in response to analytes (Rurack et al., 2002).

Structural and Chemical Properties

- Effect of Fluorine on Photophysical Properties : The introduction of fluorine atoms in pyrazoloquinoline molecules alters properties like fluorescence quantum efficiency and absorption band position. Fluorine's electron-withdrawing effect also influences the basicity and stability of these compounds against proton donors (Szlachcic & Uchacz, 2018).

Zukünftige Richtungen

Quinoline derivatives, including pyrazoloquinolines, have been the subject of extensive research due to their wide range of biological activities . Future research may focus on further structure modifications of quinoline bearing heterocyclic moieties and the exploitation of the therapeutic potential of quinoline derivatives as antibacterial agents . This could lead to the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O/c1-28-20-9-5-8-18-22(20)25-14-19-21(15-6-3-2-4-7-15)26-27(23(18)19)17-12-10-16(24)11-13-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHJZZQONGLDPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

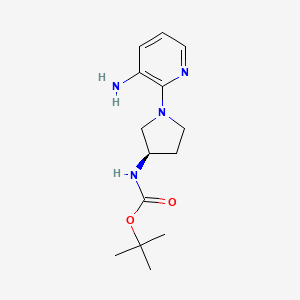

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2977299.png)

![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2977300.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B2977303.png)

![N-[3-(1,3-benzothiazole-6-carbonylamino)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2977305.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2977308.png)

![(4-ethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2977309.png)

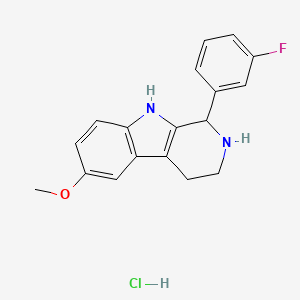

![Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride](/img/structure/B2977311.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2977315.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid](/img/structure/B2977316.png)

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977317.png)

![1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2977322.png)